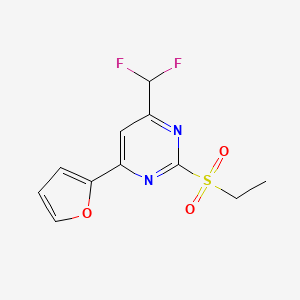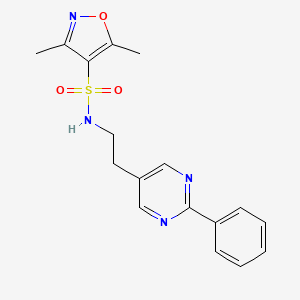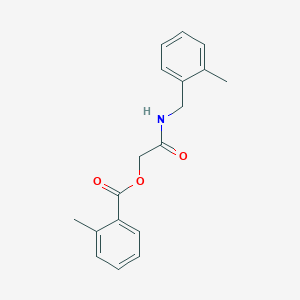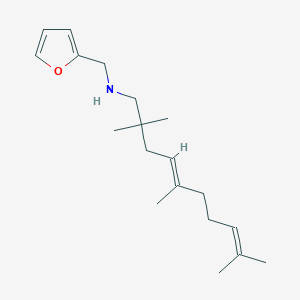![molecular formula C22H16N2O4 B2976802 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide CAS No. 921515-05-1](/img/structure/B2976802.png)
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide is a chemical compound with potential applications in scientific research. This compound is also known as 4'-O-demethyldeoxypodophyllotoxin or DPO. It is a derivative of podophyllotoxin, which is a natural product found in the roots and rhizomes of certain plant species.
Applications De Recherche Scientifique
Antitubercular and Antibacterial Properties
Compounds closely related to N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide have shown promising antitubercular and antibacterial activities. For instance, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed and synthesized, showing significant antitubercular activity against Mycobacterium tuberculosis, with some derivatives exhibiting potent activity comparable to established drugs. These compounds' interactions with bacterial enzymes and their potential as molecular scaffolds for developing new antitubercular agents highlight the relevance of exploring similar structures for antibacterial and antitubercular applications (Bodige et al., 2019).
Cancer Research
The structural framework similar to this compound has been explored in the context of cancer research. Novel terpyridine-skeleton molecules, including those with chromeno[4,3-b]pyridine cores, have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis. These compounds target topoisomerases, enzymes crucial for DNA replication and cell division, suggesting a potential pathway through which related compounds could exert antineoplastic effects, offering a foundation for developing new anticancer therapies (Kwon et al., 2015).
Synthesis and Material Science
In the realm of synthesis and material science, derivatives of chromene and pyridine structures have been investigated for their utility in creating novel materials. For example, aromatic polyamides with coumarin chromophores have been synthesized, showcasing the potential of such compounds in developing photosensitive materials. These materials exhibit interesting properties under UV illumination, including crosslinking capabilities, which could be instrumental in designing new polymers with specific light-responsive behaviors (Nechifor, 2009).
Drug Design and Development
The exploration of chromene and pyridine derivatives extends into drug design and development, particularly in identifying new therapeutic agents. Studies have focused on synthesizing compounds with specific inhibitory activity against enzymes or receptors relevant to disease processes, such as aldo-keto reductases involved in cancer. The synthesis and structure-activity relationship analyses of these compounds contribute to understanding how molecular modifications impact biological activity, paving the way for the rational design of more effective and selective drugs (Endo et al., 2013).
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, clearance rate, and volume of distribution remain unknown .
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-16-8-5-14(6-9-16)21-13-19(25)17-12-15(7-10-20(17)28-21)24-22(26)18-4-2-3-11-23-18/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGZRKOTZWUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)


![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)



![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)

